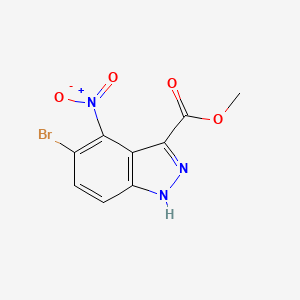

methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O4/c1-17-9(14)7-6-5(11-12-7)3-2-4(10)8(6)13(15)16/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBCOLKUCDHPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C(=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181831 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-11-2 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A Key Intermediate in Modern Drug Discovery

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide provides a comprehensive technical overview of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate, a highly functionalized derivative poised as a critical intermediate in the synthesis of advanced pharmaceutical agents. We will delve into its molecular structure, physicochemical properties, a robust and logical protocol for its synthesis, and methods for its structural characterization. Furthermore, this paper will explore its significant applications, particularly in the development of kinase inhibitors for oncology and anti-inflammatory therapies, while also outlining essential safety and handling protocols to ensure its effective and safe utilization in a research environment.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are paramount in pharmaceutical development.[2] Among them, the indazole ring system has emerged as a particularly fruitful scaffold for the design of novel therapeutics.[2] The inherent structural features of indazole allow it to serve as a versatile template, leading to the development of approved drugs such as the anti-cancer agents Axitinib and Pazopanib.[2] The value of the indazole core lies in its unique electronic properties and its capacity for diverse functionalization, enabling the fine-tuning of molecular properties to achieve high potency and selectivity for various biological targets.

This compound (CAS No. 1403767-11-2) represents a strategic evolution of this scaffold.[3] The molecule is densely functionalized with key reactive groups: a methyl ester, a bromine atom, and a nitro group. This arrangement provides multiple, orthogonal handles for subsequent chemical modification, making it an exceptionally valuable building block for combinatorial chemistry and targeted drug design.[4] Specifically, the presence of these groups facilitates its use in creating potent kinase inhibitors and anti-inflammatory agents, addressing critical needs in modern medicine.[4]

Molecular Structure and Physicochemical Properties

The chemical identity and key properties of this compound are summarized below. The structure features a bicyclic indazole core, with a bromine atom at position 5, a nitro group at position 4, and a methyl carboxylate group at position 3. The nitro and bromo substituents are strong electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring system.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Registry Information

| Property | Value | Source |

| CAS Number | 1403767-11-2 | [3] |

| Molecular Formula | C₉H₆BrN₃O₄ | [4] |

| Molecular Weight | 300.06 g/mol | [4] |

| Predicted Boiling Point | 449.2 ± 40.0 °C | [4] |

| Predicted Density | 1.863 ± 0.06 g/cm³ | [4] |

| MDL Number | MFCD23106303 | [4] |

| Storage Temperature | 2-8°C | [4] |

Proposed Synthesis Protocol

While specific literature detailing the synthesis of this compound is not widely published, a logical and efficient synthetic route can be devised based on established reactions of the indazole core. The most direct pathway involves the esterification of the corresponding carboxylic acid, 5-bromo-4-nitro-1H-indazole-3-carboxylic acid. This precursor itself can be synthesized from commercially available starting materials.

The proposed two-stage synthesis begins with the regioselective nitration and bromination of a suitable indazole-3-carboxylic acid derivative, followed by a classic Fischer-Speier esterification.

Caption: Proposed two-stage synthesis workflow for the target compound.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the conversion of the carboxylic acid precursor to the final methyl ester product. This method is widely used for its reliability and simplicity.[1][5]

Materials:

-

5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 mL per gram of starting material)

-

Sulfuric Acid (H₂SO₄), concentrated (catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-4-nitro-1H-indazole-3-carboxylic acid and anhydrous methanol.

-

Acid Catalysis: Place the flask in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid dropwise with stirring. Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6] Trustworthiness Check: The bicarbonate wash is critical. Effervescence indicates successful neutralization of the acid. Continue washing until no more gas evolves.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. While specific spectral data for this exact molecule is proprietary to commercial vendors[3], the expected results can be predicted based on its structure.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl ester protons (~4.0 ppm).- Two doublets in the aromatic region corresponding to the protons at C6 and C7.- A broad singlet for the N-H proton of the indazole ring (>10 ppm). |

| ¹³C NMR | - A signal for the methyl carbon (~53 ppm).- A signal for the ester carbonyl carbon (~160-165 ppm).- Signals corresponding to the aromatic carbons of the indazole ring, with shifts influenced by the bromo and nitro substituents. |

| FT-IR | - A broad peak for the N-H stretch (~3300 cm⁻¹).- A sharp peak for the C=O stretch of the ester (~1720 cm⁻¹).- Strong peaks for the asymmetric and symmetric N-O stretches of the nitro group (~1530 and 1350 cm⁻¹). |

| Mass Spec (LC-MS) | The calculated exact mass is 298.9593 for the [M+H]⁺ ion (for ⁷⁹Br). The mass spectrum should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate.[4] Its utility stems from the ability to selectively manipulate its functional groups.

-

Kinase Inhibitor Synthesis: The indazole core is a key feature in many Type I and Type II kinase inhibitors. The nitro group at the 4-position can be readily reduced to an amine. This amine serves as a crucial attachment point for building side chains that interact with the hinge region or allosteric pockets of protein kinases. The bromine at position 5 allows for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity and modulate properties like solubility and cell permeability.[4]

-

Anti-Inflammatory Agents: Indazole derivatives have been explored as inhibitors of inflammatory mediators. The functional groups on this molecule provide the necessary handles to synthesize libraries of compounds for screening against targets like COX enzymes or cytokine-modulating proteins.[4]

-

Agrochemical Development: The biological activity of indazoles also extends to agrochemicals, where they can be used to develop novel herbicides and fungicides.[1]

Caption: Synthetic utility of the intermediate for kinase inhibitor development.

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment. While a specific Material Safety Data Sheet (MSDS) is not publicly available, data from closely related compounds like 5-bromo-1H-indazole-3-carboxylic acid and other nitroaromatics can inform safe practices.[7][8][9]

Hazard Identification (Inferred):

-

Acute Toxicity: Harmful if swallowed or inhaled.[8]

-

Skin Contact: Causes skin irritation.[7]

-

Eye Contact: Causes serious eye irritation.[7]

-

Respiratory: May cause respiratory irritation.[7]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7]

-

Storage: Keep container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[4][7]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its dense and versatile functionalization provides a robust platform for the synthesis of complex molecular architectures, particularly for the development of targeted kinase inhibitors. This guide has provided a detailed overview of its structure, properties, a logical synthesis protocol, and essential handling procedures to empower researchers in leveraging this valuable building block for future discoveries.

References

- 1. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1403767-11-2|this compound|BLD Pharm [bldpharm.com]

- 4. 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester [myskinrecipes.com]

- 5. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.es [fishersci.es]

- 8. Page loading... [wap.guidechem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the rationale behind synthetic strategies and analytical methodologies.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in drug discovery.[1] This structure is a key component in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The introduction of bromo and nitro functionalities, along with a carboxylate group, to the indazole core in this compound creates a highly functionalized molecule with significant potential as a versatile intermediate for the synthesis of novel therapeutic agents.[3] Specifically, nitro-containing heterocyclic compounds have a long history in chemotherapy, acting as bioreductive prodrugs that can be selectively activated in hypoxic environments, a characteristic of many solid tumors.[2]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source/Basis |

| CAS Number | 1403767-11-2 | [4] |

| Molecular Formula | C₉H₆BrN₃O₄ | [4] |

| Molecular Weight | 300.07 g/mol | [4] |

| Appearance | Expected to be a solid | General property of similar organic molecules |

| Melting Point | Not available (predicted to be relatively high due to aromaticity and polar groups) | N/A |

| Boiling Point | 449.2 ± 40.0 °C (Predicted) | [3] |

| Density | 1.863 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in alcohols. Poorly soluble in water. | Based on the polarity of the functional groups |

| pKa | The N-H proton of the indazole ring is weakly acidic. The exact pKa is not available but is expected to be in the range of 12-14. | General knowledge of indazole chemistry |

Synthesis and Mechanistic Insights

A plausible and efficient synthesis of this compound can be envisioned in a three-step sequence starting from indazole-3-carboxylic acid. This proposed pathway is based on established methodologies for the functionalization of the indazole ring.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed three-step synthesis of the target compound.

Step 1: Bromination of Indazole-3-carboxylic Acid

Protocol:

-

Suspend indazole-3-carboxylic acid in glacial acetic acid.

-

Heat the suspension to 120°C to obtain a clear solution, then cool to 90°C.

-

Slowly add a solution of bromine in glacial acetic acid while maintaining the temperature at 90°C.

-

Continue heating at 90°C for 16 hours.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.[5]

Mechanistic Rationale: The bromination of the indazole ring is an electrophilic aromatic substitution. The indazole ring is activated towards electrophilic attack, and the substitution occurs preferentially at the C5 and C7 positions. Under these conditions, the C5 position is favored.

Step 2: Fischer Esterification

Protocol:

-

Dissolve 5-bromo-1H-indazole-3-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain methyl 5-bromo-1H-indazole-3-carboxylate.[6][7]

Causality of Experimental Choices: The use of excess methanol drives the equilibrium of this reversible reaction towards the product side. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 3: Nitration

Protocol:

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0°C.

-

Slowly add methyl 5-bromo-1H-indazole-3-carboxylate to the cold acid mixture with stirring.

-

Allow the reaction to proceed at 0°C for a period and then let it warm to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove residual acid, and then purify by recrystallization or column chromatography.

Regioselectivity Explained: The nitration of the indazole ring is another electrophilic aromatic substitution. The regiochemical outcome is directed by the existing substituents. The bromo group at C5 is an ortho-, para-director, while the ester group at C3 is a meta-director with respect to the pyrazole ring. The nitro group is expected to be introduced at the C4 position due to the directing effect of the bromo group and the overall electronic nature of the substituted indazole ring.

Structural Elucidation and Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

-

~14.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the indazole ring.

-

~8.0-8.5 ppm (d, 1H): Aromatic proton at the C7 position.

-

~7.5-8.0 ppm (d, 1H): Aromatic proton at the C6 position.

-

~3.9 ppm (s, 3H): The singlet for the methyl protons of the ester group.

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

-

~160-165 ppm: Carbonyl carbon of the ester group.

-

~110-150 ppm: Aromatic carbons of the indazole ring. The exact shifts will be influenced by the bromo and nitro substituents.

-

~52 ppm: Methyl carbon of the ester group.

Infrared (IR) Spectroscopy

Predicted Key Absorptions (cm⁻¹):

-

3300-3400 (broad): N-H stretching vibration of the indazole ring.

-

~1720-1740: C=O stretching of the ester carbonyl group.

-

~1520-1560 and 1340-1380: Asymmetric and symmetric stretching vibrations of the nitro group.

-

~1600, 1470: C=C stretching vibrations of the aromatic ring.

-

~1200-1300: C-O stretching of the ester.

-

~600-800: C-Br stretching.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (300.07 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately 1:1 ratio).

-

Major Fragments: Loss of the methoxy group (-OCH₃) from the ester, loss of the entire ester group (-COOCH₃), and potentially the loss of the nitro group (-NO₂).

Reactivity and Stability

This compound is expected to be a stable crystalline solid under standard laboratory conditions. The presence of multiple functional groups makes it a versatile intermediate for further chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be used for various coupling reactions to build more complex molecules.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides or other derivatives.

-

Nucleophilic Aromatic Substitution: The bromine atom may be susceptible to nucleophilic aromatic substitution under certain conditions, allowing for the introduction of other functional groups.

Potential Applications in Drug Discovery

The highly functionalized nature of this compound makes it an attractive building block in medicinal chemistry.

-

Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. This compound can serve as a starting material for the synthesis of novel kinase inhibitors.[3]

-

Anti-inflammatory Agents: Indazole derivatives have shown potent anti-inflammatory activity. This molecule could be a precursor for new anti-inflammatory drugs.[3]

-

Antiparasitic Agents: Nitro-containing heterocycles are known to have activity against various parasites. The 5-nitroindazole moiety, in particular, has been investigated for its antichagasic and trichomonacidal properties.[1][2]

Diagram of Potential Derivatizations:

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester [myskinrecipes.com]

- 4. 1403767-11-2|this compound|BLD Pharm [bldpharm.com]

- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A Technical Guide for Medicinal Chemists and Drug Development Professionals

CAS Number: 1403767-11-2 Molecular Formula: C₉H₆BrN₃O₄ Molecular Weight: 300.07 g/mol

Introduction: The Strategic Value of a Polysubstituted Indazole Scaffold

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is recognized as a "privileged scaffold," capable of interacting with a wide range of biological targets, most notably protein kinases.[1] This particular derivative is distinguished by a dense arrangement of functional groups—a bromine atom, a nitro group, and a methyl ester—each offering unique opportunities for synthetic diversification and modulation of biological activity.

The strategic placement of the bromo and nitro substituents on the indazole ring, coupled with the reactive ester at the 3-position, makes this molecule a valuable intermediate for the synthesis of complex, targeted therapeutics.[2] This guide provides an in-depth analysis of its (predicted) properties, a plausible synthetic route, and its potential applications, particularly in the development of kinase inhibitors.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Basis |

| Melting Point | >200 °C (decomposes) | Based on similar polysubstituted nitroaromatics |

| Boiling Point | 449.2 ± 40.0 °C | Prediction from supplier data[2] |

| Density | 1.863 ± 0.06 g/cm³ | Prediction from supplier data[2] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethyl acetate; insoluble in water | General solubility of polar, aromatic compounds |

| pKa (indazole N-H) | ~12-13 | Electron-withdrawing groups decrease basicity |

Spectroscopic Profile (Predicted)

A key aspect of validating the synthesis of this compound lies in its spectroscopic signature. Based on analogous structures, the following characteristics are anticipated:

-

¹H NMR (in DMSO-d₆): The spectrum is expected to be complex due to the lack of symmetry. Key signals would include a singlet for the methyl ester protons (~3.9-4.0 ppm), two doublets in the aromatic region for the C6-H and C7-H protons (likely between 7.5 and 8.5 ppm), and a broad singlet for the N-H proton at a downfield shift (>13 ppm). The exact shifts of the aromatic protons are influenced by the strong electron-withdrawing effect of the nitro group and the anisotropic effect of the bromine atom.

-

¹³C NMR (in DMSO-d₆): The spectrum should display nine distinct carbon signals. The carbonyl carbon of the ester would appear significantly downfield (~160-165 ppm), and the methyl carbon of the ester would be upfield (~52-53 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with their chemical shifts heavily influenced by the attached substituents.

-

Mass Spectrometry (ESI-MS): A prominent peak for the molecular ion [M-H]⁻ at m/z ~298.95 and/or [M+H]⁺ at m/z ~300.96, showing a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Proposed Synthesis Workflow

A specific, peer-reviewed synthesis for this compound is not currently published. However, a robust and logical synthetic route can be proposed based on well-established reactions for indazole synthesis and functionalization. The proposed pathway starts from the commercially available 1H-indazole-3-carboxylic acid.

References

Spectroscopic Characterization of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A Technical Guide

Molecular Structure and Key Features

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate possesses a core indazole scaffold, which is a bicyclic aromatic system composed of a fused benzene and pyrazole ring. The molecule is further functionalized with a bromo group at position 5, a nitro group at position 4, and a methyl carboxylate group at position 3. These substituents significantly influence the electronic environment of the indazole core and, consequently, its spectroscopic properties.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the methyl ester protons.

Predicted Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H | ~14.0 - 15.0 | Broad Singlet | 1H | The N-H proton of the indazole ring is acidic and often appears as a broad signal at a downfield chemical shift, which can be confirmed by D₂O exchange. |

| H-6 | ~8.2 - 8.5 | Doublet | 1H | The proton at position 6 is expected to be a doublet due to coupling with H-7. The electron-withdrawing effect of the adjacent nitro and bromo groups will shift this proton downfield. |

| H-7 | ~7.8 - 8.1 | Doublet | 1H | The proton at position 7 will appear as a doublet due to coupling with H-6. |

| -OCH₃ | ~3.9 - 4.1 | Singlet | 3H | The methyl protons of the ester group will appear as a sharp singlet in a region typical for methyl esters. |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The predicted values are based on data from similar substituted indazole derivatives.[1][2]

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: The spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate resolution.[2]

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve a good signal-to-noise ratio)

-

Relaxation delay: 1-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0-16 ppm

-

-

Data Processing: The acquired free induction decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.

Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | ~160 - 165 | The carbonyl carbon of the ester group is expected in this downfield region. |

| C-3 | ~140 - 145 | The carbon bearing the carboxylate group. |

| C-3a | ~120 - 125 | Bridgehead carbon. |

| C-4 | ~145 - 150 | The carbon attached to the nitro group will be significantly deshielded. |

| C-5 | ~115 - 120 | The carbon bearing the bromo group. |

| C-6 | ~125 - 130 | Aromatic CH carbon. |

| C-7 | ~110 - 115 | Aromatic CH carbon. |

| C-7a | ~135 - 140 | Bridgehead carbon. |

| -OCH₃ | ~52 - 55 | The methyl carbon of the ester group. |

Note: These predictions are based on the analysis of ¹³C NMR data for various substituted indazoles.[1][2] The presence of the electron-withdrawing nitro and bromo groups, as well as the ester functionality, will have a significant impact on the chemical shifts of the aromatic carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is recommended.

-

Instrument Setup: The spectrum should be acquired on a spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Proton decoupling should be applied to simplify the spectrum to singlets for each carbon.

-

Number of scans: 1024 or more.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, the data requires Fourier transformation, phasing, and baseline correction.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3100 - 3300 | Medium-Broad | Characteristic of the N-H bond in the indazole ring. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Typical for C-H bonds in an aromatic ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak-Medium | Corresponding to the methyl group of the ester. |

| C=O Stretch (Ester) | 1710 - 1730 | Strong | A strong, sharp peak characteristic of the carbonyl group in an ester. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Multiple bands are expected for the aromatic ring system. |

| N-O Stretch (Asymmetric) | 1500 - 1550 | Strong | A very strong absorption due to the asymmetric stretching of the nitro group.[3] |

| N-O Stretch (Symmetric) | 1330 - 1370 | Strong | Another strong absorption from the symmetric stretching of the nitro group.[3] |

| C-N Stretch | 1200 - 1300 | Medium | Associated with the C-N bonds in the indazole ring. |

| C-Br Stretch | 500 - 600 | Medium-Strong | Characteristic absorption for a carbon-bromine bond. |

The presence of strong absorption bands for the ester carbonyl and the two nitro group stretches would be key diagnostic features in the IR spectrum.[3]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum should be collected and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion and Fragmentation

-

Molecular Ion (M⁺): For this compound (C₉H₆BrN₃O₄), the expected monoisotopic mass is approximately 300.96 g/mol . The mass spectrum should show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester to give a fragment at [M-31]⁺.

-

Loss of the entire methyl carboxylate group (-COOCH₃) to give a fragment at [M-59]⁺.

-

Loss of the nitro group (-NO₂) to give a fragment at [M-46]⁺.

-

Cleavage of the indazole ring system. The fragmentation of the indazole core can be complex.[4]

-

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements and confirm the elemental composition of the molecular ion and its fragments.

-

Data Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and characteristic fragment ions.

Workflow and Data Integration

The comprehensive characterization of this compound requires the integration of data from all the spectroscopic techniques described above.

References

mass spectrometry fragmentation of bromo-nitro-indazoles

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Bromo-Nitro-Indazoles

Authored by: A Senior Application Scientist

Foreword: Charting the Fragmentation Landscape of Bromo-Nitro-Indazoles

In the intricate world of drug discovery and development, the indazole scaffold represents a privileged structure, forming the core of numerous pharmacologically active agents. The introduction of bromo- and nitro-substituents dramatically modulates their biological activity, but also introduces significant complexity in their analytical characterization. Understanding the gas-phase behavior of these molecules under mass spectrometric conditions is not merely an academic exercise; it is a critical necessity for unambiguous identification, metabolite profiling, and quality control.

This guide eschews a conventional, rigid template. Instead, it is structured to mirror the logical flow of a scientific investigation, beginning with foundational principles and progressively delving into the nuanced fragmentation pathways specific to bromo-nitro-indazoles. As your guide, I will not only present the "what" but, more importantly, the "why"—explaining the causal relationships between molecular structure, ionization technique, and the resulting fragmentation patterns. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers in the field.

Foundational Principles: Ionization and the Indazole Core

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization method is the single most critical experimental parameter, as it dictates the energy imparted to the molecule and, consequently, the extent of fragmentation. For bromo-nitro-indazoles, two techniques are of primary relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1][2] This process induces extensive fragmentation, providing a detailed molecular "fingerprint" that is highly reproducible and ideal for library matching.[2][3] The high energy can, however, sometimes obliterate the molecular ion, making it difficult to determine the parent mass.[4]

-

Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating an aerosol of charged droplets.[5][6] ESI is exceptionally well-suited for polar, thermally labile molecules and typically produces protonated molecules [M+H]+ with minimal fragmentation.[4][7] To induce fragmentation for structural elucidation, ESI is almost always coupled with tandem mass spectrometry (MS/MS).[8][9]

The stability of the indazole ring system itself plays a central role. The core fragmentation of the protonated indazole cation often involves the loss of stable neutral molecules like N₂ or HCN, leading to characteristic fragment ions.[10]

Experimental Workflow: A Conceptual Overview

The logical flow from sample to structural confirmation is a critical, self-validating process. Each step informs the next, ensuring data integrity.

Caption: High-level workflow for MS/MS analysis of bromo-nitro-indazoles.

The Influence of Substituents: Decoding the Fragmentation Cascade

The true complexity and richness of the mass spectra of bromo-nitro-indazoles arise from the directing effects of the bromo- and nitro-substituents. These groups have well-documented fragmentation behaviors that compete with and modify the fragmentation of the indazole core.

The Nitro Group: A Hub of Radical Losses and Rearrangements

The nitro group is a potent electron-withdrawing group that significantly influences fragmentation. Under both EI and CID conditions, several characteristic neutral losses are observed.[8][11]

-

Loss of •NO (30 u): A common pathway, particularly in ESI-MS/MS, resulting from the cleavage of the N-O bond.[8][11]

-

Loss of •NO₂ (46 u): This pathway involves the cleavage of the C-N bond and is frequently observed.[8][12] The stability of the resulting aryl cation influences the prevalence of this fragmentation.

-

Loss of HNO₂ (47 u): This requires the presence of an adjacent hydrogen atom (an ortho effect) and proceeds via a rearrangement mechanism.[13]

-

Loss of •OH (17 u): An interesting rearrangement, often seen in ortho-substituted nitroaromatics, where an oxygen atom from the nitro group abstracts a hydrogen from an adjacent substituent.[11]

The Bromo Substituent: An Isotopic Signature and Facile Cleavage

The presence of bromine provides an immediate and powerful diagnostic tool due to its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[14] This results in any bromine-containing ion appearing as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity (M and M+2 peaks).[14]

The primary fragmentation pathway involving bromine is the cleavage of the C-Br bond, which is one of the weaker bonds in the molecule.[14]

-

Loss of •Br (79/81 u): Homolytic cleavage of the C-Br bond to yield an aryl cation. This is a very common and often dominant fragmentation pathway.

-

Loss of HBr (80/82 u): Elimination of hydrogen bromide, often facilitated by an available hydrogen in a sterically favorable position.[15]

Synergistic and Competitive Pathways

When both substituents are present, the fragmentation becomes a competition. The initial fragmentation event is dictated by the lowest energy pathway. For a hypothetical 5-bromo-3-nitro-1H-indazole, several competing pathways can be envisaged from the protonated molecular ion [M+H]+.

| Initial Loss | Resulting Fragment | Rationale / Causality |

| •NO₂ | [M+H - 46]⁺ | Cleavage of the relatively weak C-N bond, driven by the stability of the resulting indazolyl cation. A very common pathway for nitroaromatics.[8] |

| •Br | [M+H - 79/81]⁺ | Cleavage of the C-Br bond. The relative ease of this cleavage competes directly with the loss of the nitro group.[14] |

| •NO | [M+H - 30]⁺ | N-O bond cleavage is energetically accessible and frequently observed in tandem mass spectrometry of nitro compounds.[11] |

| HBr | [M+H - 80/82]⁺ | Elimination reaction, less common than radical loss but possible depending on the protonation site and molecular geometry.[15] |

Table 1: Primary competitive fragmentation pathways for a bromo-nitro-indazole.

Secondary fragmentation events will then proceed from these primary product ions. For instance, the ion resulting from the loss of •NO₂ may subsequently lose •Br, and vice-versa. High-resolution mass spectrometry (HRMS) is invaluable here to confirm the elemental composition of each fragment ion, validating the proposed pathway.

Caption: Competing fragmentation pathways for a generic bromo-nitro-indazole.

Experimental Protocol: A Self-Validating Approach to LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of bromo-nitro-indazoles. The key to a self-validating system is the inclusion of controls and systematic variation of parameters to confirm observations.

Objective: To determine the fragmentation pattern of a purified bromo-nitro-indazole sample.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., Methanol or Acetonitrile).

-

Create a working solution by diluting the stock solution to 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The use of the mobile phase as the diluent is critical to prevent peak distortion during injection.

-

Filter the working solution through a 0.22 µm syringe filter to remove particulates that could clog the system.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A C18 column is chosen for its versatility in retaining moderately polar to nonpolar small molecules.

-

Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is added to acidify the mobile phase, promoting protonation of the analyte for positive mode ESI.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes. A gradient is essential for eluting compounds with a range of polarities and ensuring sharp peak shapes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the indazole nitrogen atoms are basic and readily accept a proton.

-

MS1 Full Scan:

-

Scan Range: m/z 100-500. This range should comfortably encompass the expected molecular weight of the analyte.

-

Acquire a full scan spectrum to identify the m/z of the protonated molecular ion [M+H]+. Confirm the presence of the characteristic bromine M/M+2 isotope pattern.

-

-

MS2 (Tandem MS) Scan:

-

Select the monoisotopic [M+H]+ peak as the precursor ion for fragmentation.

-

Collision Energy (CE): Perform a stepped collision energy experiment (e.g., acquiring scans at 10, 20, and 40 eV). This is a crucial self-validating step. Low energy scans will reveal the primary, most facile fragmentations, while higher energies will induce more extensive secondary and tertiary fragmentation, providing a complete picture of the cascade.

-

Acquire high-resolution product ion spectra to enable accurate mass measurements of all fragments.

-

-

-

Data Analysis:

-

Extract the product ion spectra for each collision energy.

-

Calculate the elemental composition of the precursor and all significant fragment ions using the accurate mass data.

-

Propose neutral losses and fragmentation pathways that are consistent with the observed data and known chemical principles of nitroaromatic and halogenated compound fragmentation.[8][11][14]

-

Conclusion and Future Outlook

The mass spectrometric fragmentation of bromo-nitro-indazoles is a predictable yet complex interplay of competing pathways governed by the fundamental principles of ion chemistry. The nitro group offers multiple avenues for radical and neutral losses, while the bromo-substituent provides a definitive isotopic signature and a facile cleavage site. By employing a systematic, multi-energy collision-induced dissociation approach with high-resolution mass spectrometry, researchers can confidently elucidate the structure of these and related molecules. This guide provides the foundational logic and a practical framework to navigate this intricate analytical landscape, empowering scientists to turn complex spectra into definitive structural knowledge.

References

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. rroij.com [rroij.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. asianpubs.org [asianpubs.org]

A Technical Guide to the Solubility of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this complex heterocyclic compound. It further outlines detailed, field-proven experimental protocols for accurately determining its solubility in a range of common laboratory solvents. By integrating theoretical insights with practical methodologies, this guide serves as an essential resource for the effective handling, formulation, and application of this compound in a research and development setting.

Introduction: Understanding the Molecule

This compound is a substituted indazole, a class of aromatic heterocyclic compounds featuring a fused benzene and pyrazole ring.[1][2] Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[3][4] The specific functionalization of this molecule—a bromine atom at the 5-position, a nitro group at the 4-position, and a methyl carboxylate group at the 3-position—imparts a unique combination of electronic and steric properties that profoundly influence its physicochemical characteristics, most notably its solubility.

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that impacts its bioavailability, formulation, and route of administration.[5] A thorough understanding of the solubility of this compound is therefore paramount for its successful development and application. This guide will provide the foundational knowledge and practical steps to characterize the solubility profile of this compound.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that a solute will dissolve in a solvent with similar polarity.[6] The polarity of this compound is a composite of its various functional groups.

-

The Indazole Core: The bicyclic aromatic system is largely nonpolar. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[2][3]

-

The Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group capable of participating in dipole-dipole interactions.[7][8]

-

The Bromo Group (-Br): While electronegative, bromine is less polar than the nitro group and contributes to the molecule's overall size and London dispersion forces.

-

The Methyl Carboxylate Group (-COOCH₃): The ester group introduces polarity and potential for hydrogen bond acceptance at the carbonyl oxygen.

Given this complex interplay of polar and nonpolar functionalities, it is anticipated that this compound will exhibit limited solubility in highly nonpolar solvents like hexanes and also in highly polar protic solvents like water, where it cannot effectively disrupt the strong hydrogen-bonding network. Its solubility is likely to be more favorable in polar aprotic solvents and some polar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in common laboratory solvents is presented in Table 1.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The large nonpolar scaffold and lack of significant hydrogen bond donating groups limit solubility. |

| Methanol | Polar Protic | Moderate | The alcohol can act as both a hydrogen bond donor and acceptor, interacting with the nitro and ester groups. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but the increased nonpolar character may slightly enhance solubility. |

| Acetone | Polar Aprotic | Moderate to High | The strong dipole moment can interact with the polar groups of the solute. |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | While considered nonpolar, it has a significant dipole moment that may solvate the compound to some extent. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester functionality is compatible with the solute's ester group, and it has a moderate polarity. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Hexanes | Nonpolar | Very Low | The nonpolar nature of hexanes is incompatible with the polar functional groups of the solute. |

| Toluene | Nonpolar | Low | The aromatic ring may offer some pi-stacking interactions, but the overall nonpolar character will limit solubility. |

Experimental Determination of Solubility

To empirically determine the solubility, a systematic approach involving both qualitative and quantitative methods is recommended.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Based on the SDS for structurally similar compounds, the following precautions should be taken[9][10][11]:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

-

Place approximately 1-2 mg of this compound into a small test tube.

-

Add 0.5 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble."

-

If the solid remains, the compound is "insoluble" or "sparingly soluble."

-

Repeat this procedure for each solvent listed in Table 1.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[12]

Protocol:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Determine the concentration of the diluted solution using the chosen analytical method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

The following diagram illustrates the workflow for the quantitative solubility determination.

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

The results from the quantitative analysis should be tabulated for clear comparison.

| Solvent | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C |

| Water | ||

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Dichloromethane | ||

| Ethyl Acetate | ||

| N,N-Dimethylformamide (DMF) | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Hexanes | ||

| Toluene |

The empirical data should be compared with the initial predictions. Any discrepancies can provide further insight into the specific intermolecular interactions at play. For instance, a higher-than-expected solubility in a particular solvent may indicate specific favorable interactions, such as strong hydrogen bonding or pi-pi stacking.

The relationship between solvent properties and the observed solubility can be visualized as follows:

Caption: Factors Influencing Solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can obtain accurate and reliable solubility data. This information is critical for the advancement of this compound in drug discovery and development, enabling informed decisions regarding formulation, delivery, and preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. svedbergopen.com [svedbergopen.com]

- 8. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.es [fishersci.es]

- 12. m.youtube.com [m.youtube.com]

The Synthesis of 5-Bromo-1H-indazole-3-carboxylate: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive review of the synthetic methodologies for preparing 5-bromo-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, and its halogenated derivatives serve as versatile intermediates for the synthesis of a wide range of biologically active compounds, including kinase inhibitors.[1] This document details the most direct and efficient synthetic route via electrophilic bromination, explores alternative strategies such as the Fischer indole synthesis and Sandmeyer-type reactions, and delves into the mechanistic principles governing regioselectivity. Detailed experimental protocols, comparative data, and safety considerations are provided to equip researchers with the practical knowledge required for the successful synthesis and purification of this important molecule.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of significant interest in pharmaceutical and materials science due to their diverse biological activities.[2] The indazole nucleus is a bioisostere of indole and is found in numerous compounds with anti-inflammatory, anti-tumor, and antiviral properties. The introduction of a bromine atom at the 5-position of the indazole ring, coupled with a carboxylate group at the 3-position, creates a highly versatile intermediate. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, while the carboxylate group can be readily converted into amides, esters, and other functional groups, enabling the exploration of a broad chemical space in drug discovery programs.

Core Synthetic Strategy: Direct Electrophilic Bromination

The most direct and widely employed method for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid is the electrophilic bromination of the parent indazole-3-carboxylic acid. This approach is favored for its operational simplicity and high yield.

Mechanism and Regioselectivity

The bromination of indazole-3-carboxylic acid is an electrophilic aromatic substitution reaction. The indazole ring system is electron-rich and susceptible to attack by electrophiles. The regioselectivity of the bromination is dictated by the electronic properties of both the pyrazole and benzene rings, as well as the directing effect of the C3-carboxylic acid group.

Computational studies and experimental evidence suggest that in the neutral indazole molecule, the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. The pyrazole ring acts as an activating group, and while the carboxylic acid at C3 is a deactivating group, its influence is less pronounced at the C5 position. Kinetic studies on the aqueous bromination of indazole have shown the order of reactivity for the molecular species to be 5 > 3 > 7. This inherent reactivity profile leads to the preferential formation of the 5-bromo isomer under controlled conditions.

Diagram: Proposed Mechanism of Electrophilic Bromination

Caption: Proposed mechanism for the electrophilic bromination of indazole-3-carboxylic acid.

Optimized Experimental Protocol

The following protocol is a robust and high-yielding procedure for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid.[1][3]

Materials:

-

Indazole-3-carboxylic acid

-

Glacial acetic acid

-

Bromine

-

Ice

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirring

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter flask

Procedure:

-

Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.

-

Heat the suspension to 120 °C with stirring until a clear solution is obtained.

-

Cool the solution to 90 °C.

-

In a separate container, prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL).

-

Slowly add the bromine solution dropwise to the indazole solution at 90 °C over a period of 10-15 minutes.

-

After the addition is complete, maintain the reaction mixture at 90 °C for 16 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled solution into a beaker containing ice water and stir for 15 minutes. A white precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water.

-

Dry the product under vacuum at room temperature to afford 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

Expected Yield: 87.5%[3]

Characterization Data (1H NMR, DMSO-d6):

-

δ 13.95 (s, 1H)

-

δ 13.18 (br s, 1H)

-

δ 8.21 (d, J = 1.2 Hz, 1H)

-

δ 7.65 (d, J = 7.0 Hz, 1H)

-

δ 7.56 (dd, J = 7.0, 1.2 Hz, 1H)[3]

Alternative Synthetic Strategies

While direct bromination is the most common approach, alternative synthetic routes can be employed, particularly when specific substitution patterns are desired or when starting from different precursors.

Fischer Indole Synthesis Approach

The Fischer indole synthesis, a classic method for forming indole rings, can be adapted for the synthesis of indazoles. This route would typically involve the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by acid-catalyzed cyclization.

Diagram: Fischer Indole Synthesis Workflow

Caption: General workflow for the synthesis of the target ester via a Fischer indole-type reaction.

Conceptual Protocol:

-

Hydrazone Formation: React 4-bromophenylhydrazine with ethyl pyruvate in a suitable solvent like ethanol to form the corresponding hydrazone.

-

Cyclization: Treat the hydrazone with a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride at elevated temperatures to induce cyclization and aromatization to the indazole core.

-

Hydrolysis (if necessary): If the ester is formed, it can be hydrolyzed to the carboxylic acid using standard basic or acidic conditions.

Causality Behind Experimental Choices:

-

4-Bromophenylhydrazine: This starting material already contains the bromine atom at the desired position, dictating the final substitution pattern.

-

Ethyl Pyruvate: This α-ketoester provides the necessary carbon framework to form the pyrazole ring with the C3-carboxylate functionality.

-

Acid Catalyst: The acid is crucial for protonating the hydrazone, which facilitates the key[4][4]-sigmatropic rearrangement that is characteristic of the Fischer indole synthesis mechanism.

Sandmeyer-Type Reactions

A Sandmeyer-type reaction offers another synthetic avenue, starting from an appropriately substituted aniline. This method involves the conversion of an amino group to a diazonium salt, which is then displaced. For the synthesis of the indazole ring, a subsequent cyclization step is required.

Conceptual Protocol:

-

Diazotization: Start with 2-amino-4-bromobenzoic acid. Treat it with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Reduction and Cyclization: The diazonium salt can then be reduced (e.g., with stannous chloride) to a hydrazine intermediate, which can subsequently cyclize to form the indazole ring.

Causality Behind Experimental Choices:

-

2-Amino-4-bromobenzoic acid: This precursor contains all the necessary atoms in the correct relative positions on the benzene ring for the formation of the 5-bromo-1H-indazole-3-carboxylic acid.

-

Diazotization: This is a standard and reliable method for converting an amino group into a versatile diazonium group, which is an excellent leaving group.

-

Reduction and Cyclization: This sequence allows for the formation of the N-N bond of the pyrazole ring.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages | Typical Yield |

| Direct Bromination | Indazole-3-carboxylic acid, Bromine | Electrophilic Aromatic Substitution | High yield, Operationally simple, One-pot reaction | Requires handling of hazardous bromine, Precursor synthesis needed | 80-90%[3] |

| Fischer Indole Synthesis | 4-Bromophenylhydrazine, Pyruvate derivative | Hydrazone formation, Acid-catalyzed cyclization | Good for building substituted indazoles from simple precursors | Can require harsh conditions, Potential for side products | Variable, typically moderate |

| Sandmeyer-Type Reaction | Substituted anilines | Diazotization, Reduction, Cyclization | Utilizes readily available anilines | Multi-step synthesis, Diazonium salts can be unstable | Variable, often lower than direct bromination |

Purification and Characterization

High purity of 5-bromo-1H-indazole-3-carboxylate is often required for subsequent reactions.

-

Recrystallization: The crude product from the direct bromination can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to remove unreacted starting material and byproducts.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes. For more polar impurities, HPLC on a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) can be effective.[5]

Safety and Handling

-

Bromine: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

-

Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes, and handle in a fume hood.

-

General Precautions: Always wear appropriate PPE in the laboratory. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.

Conclusion

The synthesis of 5-bromo-1H-indazole-3-carboxylate is most efficiently achieved through the direct electrophilic bromination of indazole-3-carboxylic acid. This method offers high yields and operational simplicity, making it the preferred route for many applications. Alternative strategies, such as the Fischer indole synthesis and Sandmeyer-type reactions, provide valuable options when starting from different precursors or when more complex substitution patterns are desired. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental detail and safety protocols are paramount for the successful synthesis of this important pharmaceutical intermediate.

References

- 1. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID(1077-94-7) 1H NMR spectrum [chemicalbook.com]

- 5. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A Versatile Scaffold for Targeted Protein Degradation

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable." The design of bifunctional degraders, such as Proteolysis-Targeting Chimeras (PROTACs), relies on the availability of versatile chemical building blocks that enable the systematic exploration of chemical space. This guide introduces methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate, a highly functionalized scaffold poised to serve as a cornerstone in the synthesis of novel protein degraders. We will dissect the strategic value of its constituent parts—the privileged indazole core, a reactive ester, and orthogonally addressable bromo and nitro handles—and provide field-proven insights and detailed protocols for its application in degrader development workflows.

Introduction: The Demand for Advanced Building Blocks in Protein Degradation

The paradigm of small-molecule drug discovery has traditionally focused on occupancy-driven inhibition of protein function. Targeted Protein Degradation, however, operates via a different mechanism: it hijacks the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate a protein of interest (POI). PROTACs, the most prominent class of TPD molecules, are heterobifunctional compounds composed of a "warhead" that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This event-driven pharmacology allows for substoichiometric, catalytic degradation of target proteins, offering advantages in potency and duration of effect.

The success of a PROTAC is intimately tied to the optimal presentation of the warhead and the E3 ligand in a productive ternary complex (POI-PROTAC-E3 Ligase). This requires meticulous optimization of the warhead, linker, and attachment vectors. Consequently, the field has an urgent need for advanced chemical building blocks that provide:

-

A biologically relevant core scaffold.

-

Multiple, orthogonally reactive handles for linker attachment.

-

Tunable physicochemical properties.

The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly protein kinase inhibitors.[3][4][5][6] Its ability to form key hydrogen bond interactions within ATP-binding pockets makes it an ideal starting point for developing potent warheads.[3] This guide focuses on This compound , a molecule strategically designed to leverage the power of the indazole core for the challenges of degrader synthesis.

Profile of a Powerhouse Scaffold: this compound

This building block is not merely an intermediate; it is a pre-packaged solution for complex synthetic challenges in TPD. Its structure offers four distinct points for chemical modification, enabling a modular and flexible approach to degrader design.

| Property | Data |

| Molecular Formula | C9H6BrN3O4 |

| Molecular Weight | 300.07 g/mol |

| CAS Number | 1403767-11-2 |

| Appearance | Typically a yellow or light-colored solid[7] |

| Key Functional Groups | Methyl Ester, Bromo, Nitro, Indazole N-H |

| Solubility | Good solubility in organic solvents like DMSO and DMF.[7] |

Synthetic Accessibility

Strategic Functionalization: A Multi-Handle Approach to Degrader Synthesis

The true power of this compound lies in its four distinct reactive sites. The ability to choose an attachment point allows for comprehensive Structure-Activity Relationship (SAR) studies to optimize the exit vector for the linker, a critical parameter in PROTAC efficacy.

Caption: Versatile functionalization handles on the indazole scaffold.

The C3-Methyl Ester: The Primary Attachment Point

The methyl ester at the C3 position is an ideal and commonly used handle for linker attachment. Its value lies in its straightforward conversion to a carboxylic acid, which is a staple functional group for robust amide bond formation.

Protocol 1: Saponification (Ester Hydrolysis)

-

Rationale: This standard procedure uses a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to cleanly hydrolyze the ester to the corresponding carboxylate salt without harsh conditions that might affect other parts of the molecule.

-

Step-by-Step:

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add LiOH·H₂O (1.5–2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, carefully acidify the mixture to pH ~3-4 with 1M HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used directly in the next step.

-

Protocol 2: Amide Coupling with a Linker

-

Rationale: With the carboxylic acid in hand, standard peptide coupling reagents can be used to form a stable amide bond with an amine-terminated linker. HATU is an excellent choice as it is highly efficient and minimizes side reactions.

-

Step-by-Step:

-

Dissolve the 5-bromo-4-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in N,N-Dimethylformamide (DMF).

-

Add the amine-terminated linker (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Add the coupling reagent, such as HATU (1.2 eq), to the mixture.

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the resulting conjugate by flash column chromatography or preparative HPLC.

-

The C4-Nitro Group: A Gateway to New Functionality

The nitro group is a powerful synthetic handle. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring.[10] More importantly, it can be selectively reduced to a primary amine, opening a completely different vector for linker attachment or further diversification.

Protocol 3: Selective Nitro Group Reduction

-

Rationale: The choice of reducing agent is critical to avoid unwanted side reactions like debromination or ester reduction. Catalytic hydrogenation with Pd/C can be risky.[11] Milder chemical methods are preferred. Tin(II) chloride (SnCl₂) in an acidic medium or iron/zinc powder in acetic acid are reliable, cost-effective, and highly selective methods for reducing aromatic nitro groups in the presence of other sensitive functionalities.[11][12]

-

Step-by-Step (using SnCl₂):

-

Suspend this compound (1.0 eq) in ethanol or ethyl acetate.

-

Add an excess of SnCl₂·2H₂O (4.0-5.0 eq).

-